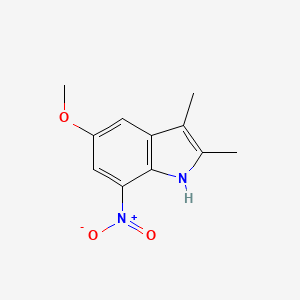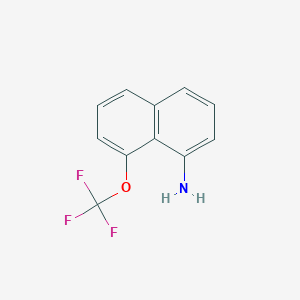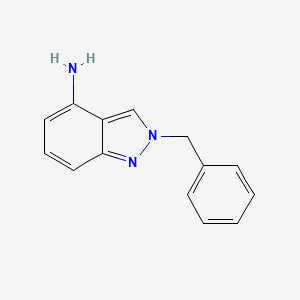![molecular formula C11H5ClO3 B11881714 6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 88170-53-0](/img/structure/B11881714.png)
6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5H-furo3,2-gbenzopyran-5-one is a chemical compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5H-furo3,2-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chlorinated precursors and furobenzopyran intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-Chloro-5H-furo3,2-gbenzopyran-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furobenzopyran compounds.
Applications De Recherche Scientifique
6-Chloro-5H-furo3,2-g
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known for its biological activities and used in similar applications.
- 5-Methoxypsoralen : Another furobenzopyran derivative with notable biological properties.
Uniqueness
6-Chloro-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
88170-53-0 |
|---|---|
Formule moléculaire |
C11H5ClO3 |
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
6-chlorofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H5ClO3/c12-8-5-15-10-4-9-6(1-2-14-9)3-7(10)11(8)13/h1-5H |
Clé InChI |
KDYRIXIPORNDBN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC3=C(C=C21)C(=O)C(=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)

![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)






![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

